Regioisomeric Purity and Identity: Distinguishing 5-Chloro-2-methylpyridine 1-Oxide from its 2-Chloro Isomer
5-Chloro-2-methylpyridine 1-Oxide (CAS 52313-58-3) and its regioisomer, 2-Chloro-5-methylpyridine 1-Oxide (CAS 20173-49-3), are often confused due to their identical molecular formulas and weights (143.57 g/mol). However, their distinct CAS numbers reflect different substitution patterns, which lead to significantly different chemical behaviors and synthetic utilities . The correct regioisomer is essential for the successful synthesis of target molecules. For instance, the use of 3-methylpyridine-1-oxide as a starting material leads to the synthesis of the 2-chloro-5-methyl isomer [1], a key intermediate for insecticides, whereas the 5-chloro-2-methyl derivative is a distinct entry point for other synthetic pathways .
| Evidence Dimension | Structural and Functional Differentiation |
|---|---|
| Target Compound Data | CAS 52313-58-3; 5-chloro substitution on a 2-methylpyridine N-oxide core. |
| Comparator Or Baseline | CAS 20173-49-3; 2-chloro substitution on a 5-methylpyridine N-oxide core. |
| Quantified Difference | Regioisomeric variation. The different substitution pattern directs unique reactivity, with the 2-chloro isomer being a known precursor to agrochemicals like imidacloprid [1]. |
| Conditions | Chemical structure and CAS registry identification. |
Why This Matters
For procurement, ensuring the correct CAS number (52313-58-3) is non-negotiable to avoid receiving a structurally different regioisomer that will not perform as expected in a specific synthetic route, preventing costly synthesis failures.
- [1] Kaufman, D.; Jelich, K. Process for the preparation of 5-substituted 2-chloropyridines. European Patent EP0438691A1, 1993. View Source
